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chloride

Cat. No.: B3050199 Get Quote

An In-Depth Technical Guide to Oxolan-3-ylmethanesulfonyl Chloride: Applications and

Protocols for the Synthetic Chemist

Introduction: A Versatile Building Block for Modern
Organic Synthesis
Oxolan-3-ylmethanesulfonyl chloride, also known as (Tetrahydrofuran-3-yl)methanesulfonyl

chloride, is a bifunctional reagent of increasing importance in the fields of medicinal chemistry

and organic synthesis. This molecule uniquely combines two key structural features: the highly

reactive sulfonyl chloride group and the synthetically versatile oxolane (tetrahydrofuran) ring.

The sulfonyl chloride moiety serves as a powerful electrophile, primarily for the synthesis of

sulfonamides and sulfonate esters—functional groups prevalent in a vast array of

pharmaceuticals and agrochemicals.[1][2] The tetrahydrofuran (THF) ring is a privileged

scaffold found in numerous natural products and biologically active molecules, often imparting

favorable pharmacokinetic properties such as improved aqueous solubility and metabolic

stability.[3][4] The strategic placement of the reactive sulfonyl chloride on a flexible methylene

spacer attached to the 3-position of the THF ring provides chemists with a valuable tool to

introduce this desirable heterocyclic motif into target molecules.

This guide provides a detailed overview of the reactivity of oxolan-3-ylmethanesulfonyl
chloride, its applications as a building block, and field-proven protocols for its use in key
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synthetic transformations.

Physicochemical Properties and Handling
A clear understanding of the reagent's properties is critical for its safe and effective use in the

laboratory.

Property Value Reference

Chemical Name
Oxolan-3-ylmethanesulfonyl

chloride
[5]

Synonyms
(Tetrahydrofuran-3-

yl)methanesulfonyl chloride
[5]

CAS Number 242459-48-9 [5]

Molecular Formula C₅H₉ClO₃S [5]

Molecular Weight 184.64 g/mol [5]

Appearance
Typically a colorless to light

yellow oil
General Knowledge

Storage
Store in a dry, sealed container

under an inert atmosphere.
[5]

Safety and Handling:

Oxolan-3-ylmethanesulfonyl chloride is moisture-sensitive and will hydrolyze to the

corresponding sulfonic acid. All manipulations should be carried out using anhydrous

solvents and under an inert atmosphere (e.g., Nitrogen or Argon).

As with all sulfonyl chlorides, this reagent is corrosive and a lachrymator. Appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must

be worn. All operations should be performed in a well-ventilated chemical fume hood.
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The primary utility of oxolan-3-ylmethanesulfonyl chloride stems from the electrophilicity of

the sulfur atom, making it an excellent substrate for nucleophilic attack by amines and alcohols.

Synthesis of Oxolan-3-ylmethanesulfonamides
The reaction of oxolan-3-ylmethanesulfonyl chloride with primary or secondary amines is

the most direct route to the corresponding sulfonamides. This transformation is fundamental in

medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved

drugs and acts as a bioisostere for the amide bond.[2][6]

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, followed by

elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine

(TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the

reaction, driving it to completion.[1][2]

Oxolan-3-ylmethanesulfonyl
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Caption: General scheme for sulfonamide synthesis.

Synthesis of Oxolan-3-ylmethyl Sulfonate Esters
The reaction with alcohols or phenols yields sulfonate esters. This is a critical transformation for

"activating" a hydroxyl group.[7] The resulting sulfonate (e.g., mesylate, tosylate) is an excellent
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leaving group, far superior to the original hydroxyl group, facilitating subsequent nucleophilic

substitution (Sₙ2) or elimination (E2) reactions.[3][7]

The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting

as the nucleophile. The reaction is typically performed in the presence of a base like pyridine,

which not only scavenges HCl but can also activate the alcohol.[7] A crucial aspect of this

reaction is that it proceeds with the retention of configuration at the alcohol's stereocenter, as

the C-O bond is not broken during the esterification process.[7]
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Caption: General scheme for sulfonate ester synthesis.

Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for a wide range of

substrates. Researchers should perform small-scale optimization experiments to determine the

ideal conditions for their specific system.

Protocol 1: General Procedure for the Synthesis of N-
Substituted Oxolan-3-ylmethanesulfonamides
This protocol describes the reaction of oxolan-3-ylmethanesulfonyl chloride with a

representative primary amine.
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Materials:

Oxolan-3-ylmethanesulfonyl chloride (1.0 eq)

Primary or secondary amine (1.1 eq)

Triethylamine (TEA) (1.5 eq)

Anhydrous Dichloromethane (DCM)

1 M Hydrochloric acid (HCl) solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask with a magnetic stir bar

Septum and nitrogen/argon inlet

Syringes

Separatory funnel

Rotary evaporator

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 eq)

and anhydrous DCM.

Cool the solution to 0 °C using an ice-water bath.

Add triethylamine (1.5 eq) to the stirred solution.
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In a separate flask, dissolve oxolan-3-ylmethanesulfonyl chloride (1.0 eq) in a minimal

amount of anhydrous DCM.

Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for 2-16 hours (monitor by TLC or LC-MS). The formation of a white precipitate

(triethylammonium chloride) is typically observed.[8]

Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a

separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with

1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous

MgSO₄ or Na₂SO₄.

Purification: a. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary

evaporator. b. Purify the crude residue by flash column chromatography (typically using a

hexane/ethyl acetate gradient) to yield the desired sulfonamide.[9]

Protocol 2: General Procedure for the Synthesis of
Oxolan-3-ylmethyl Sulfonate Esters
This protocol details the conversion of a primary or secondary alcohol to its corresponding

sulfonate ester.

Materials:

Oxolan-3-ylmethanesulfonyl chloride (1.2 eq)

Alcohol (1.0 eq)

Anhydrous Pyridine or Triethylamine (2.0 eq)

Anhydrous Dichloromethane (DCM)

Cold 1 M Copper(II) sulfate (CuSO₄) solution (for pyridine removal) or 1 M HCl

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask with a magnetic stir bar

Septum and nitrogen/argon inlet

Syringes

Separatory funnel

Rotary evaporator

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the alcohol (1.0 eq)

and anhydrous DCM.

Cool the solution to 0 °C in an ice-water bath.

Add anhydrous pyridine (2.0 eq) via syringe.

Add a solution of oxolan-3-ylmethanesulfonyl chloride (1.2 eq) in anhydrous DCM

dropwise to the reaction mixture.

Stir the reaction at 0 °C for 1-4 hours, monitoring its progress by TLC.[10] Do not let the

reaction warm significantly, as side reactions may occur.

Work-up: a. Dilute the reaction mixture with cold DCM. b. Transfer to a separatory funnel and

wash sequentially with cold 1 M CuSO₄ solution (this removes pyridine by complexation)

several times until the blue color of the aqueous layer persists. If TEA was used, wash with

cold 1 M HCl. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous

Na₂SO₄.

Purification: a. Filter and concentrate the organic solution under reduced pressure at low

temperature (sulfonate esters can be heat-labile). b. The crude product is often used directly

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3050199?utm_src=pdf-body
https://www.researchgate.net/publication/336236301_Facile_synthesis_of_arylsulfonates_from_phenol_derivatives_and_sulfonyl_chlorides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


in the next step. If purification is required, it can be attempted via flash column

chromatography on silica gel, though care must be taken to avoid decomposition.[10]

Workflow and Data Visualization
A systematic approach from reaction setup to final product isolation is key to successful

synthesis.

Caption: A typical experimental workflow for synthesis and purification.

Comparative Data for Representative Reactions
The following table provides hypothetical but realistic data for the sulfonylation of common

nucleophiles, based on typical yields reported for similar reactions.[2]

Nucleophile
(Substrate)

Product Type
Typical
Solvent

Base Yield Range

Benzylamine Sulfonamide DCM TEA 85-95%

Morpholine Sulfonamide THF TEA 90-98%

Aniline Sulfonamide DCM / Pyridine Pyridine 70-85%

Benzyl Alcohol Sulfonate Ester DCM Pyridine 80-95%

Phenol Sulfonate Ester DCM TEA 75-90%

Conclusion
Oxolan-3-ylmethanesulfonyl chloride is a highly effective and versatile building block for

introducing the valuable tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular

scaffolds. Its primary applications in the synthesis of sulfonamides and the activation of

alcohols make it an indispensable tool for researchers in drug discovery and synthetic organic

chemistry. The protocols and principles outlined in this guide provide a solid foundation for the

successful application of this reagent in the laboratory, enabling the efficient construction of

complex and potentially bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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